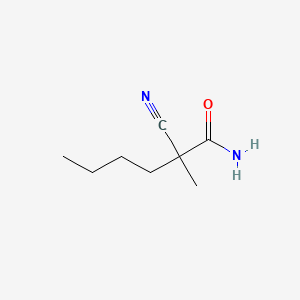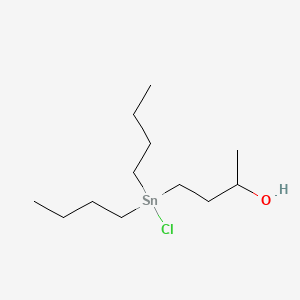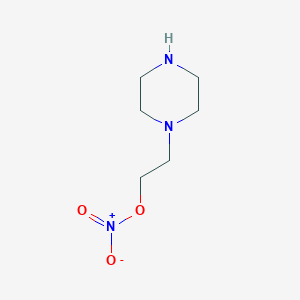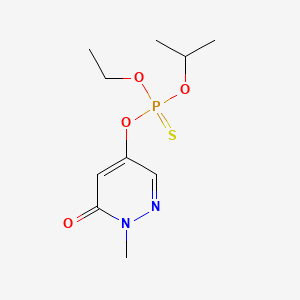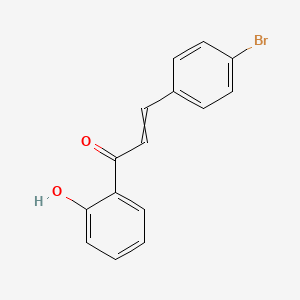![molecular formula C16H12BrNO B13812495 N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine](/img/structure/B13812495.png)
N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine is an organic compound with the molecular formula C16H12BrNO and a molecular weight of 314.18 g/mol . This compound is known for its unique structure, which includes a brominated phenanthrene moiety and a hydroxylamine functional group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine typically involves the reaction of 9-bromophenanthrene with ethanone oxime. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction . The reaction can be represented as follows:
[ \text{9-Bromophenanthrene} + \text{Ethanone oxime} \rightarrow \text{this compound} ]
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and may be carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenanthrene derivatives.
Aplicaciones Científicas De Investigación
N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the formation of reactive intermediates that can modify biological macromolecules. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
9-Bromophenanthrene: A precursor in the synthesis of N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine.
9-Bromoanthracene: Another brominated aromatic compound with similar reactivity.
9-Phenanthrylmagnesium bromide: A Grignard reagent used in organic synthesis.
Uniqueness
This compound is unique due to its combination of a brominated phenanthrene moiety and a hydroxylamine functional group. This unique structure imparts distinct reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C16H12BrNO |
|---|---|
Peso molecular |
314.18 g/mol |
Nombre IUPAC |
N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C16H12BrNO/c1-10(18-19)11-6-7-12-9-16(17)14-5-3-2-4-13(14)15(12)8-11/h2-9,19H,1H3 |
Clave InChI |
MNNDVSWQIULTHP-UHFFFAOYSA-N |
SMILES canónico |
CC(=NO)C1=CC2=C(C=C1)C=C(C3=CC=CC=C32)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


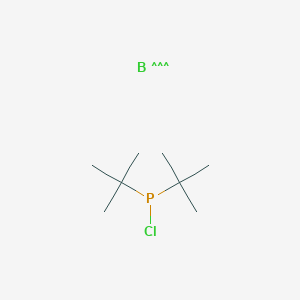
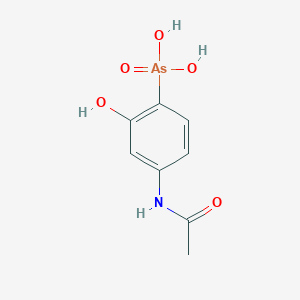
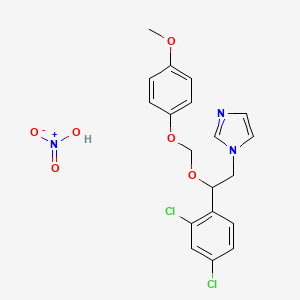

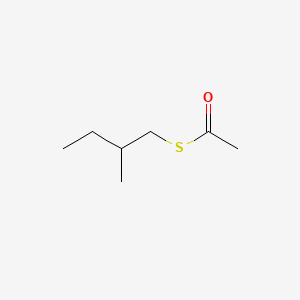

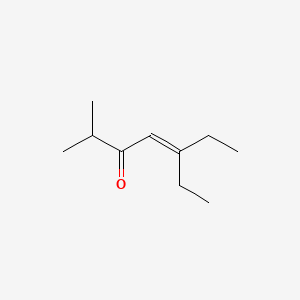
![3-Ethyl-2-([7-([3-ethyl-6-methyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-6-methyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13812470.png)
